Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)-

描述

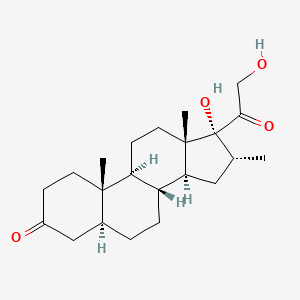

Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5α,16α)- is a synthetic steroid derivative characterized by a pregnane backbone (21 carbons) with hydroxyl groups at positions 17 and 21, a methyl group at position 16, and ketone functionalities at positions 3 and 20. The stereochemistry at C5 (α) and C16 (α) distinguishes it from other pregnane derivatives. This compound is structurally related to glucocorticoids, which are known for anti-inflammatory and immunosuppressive properties. Modifications such as methyl groups and hydroxylation patterns influence its metabolic stability, receptor binding, and bioavailability .

属性

CAS 编号 |

81089-17-0 |

|---|---|

分子式 |

C22H34O4 |

分子量 |

362.5 g/mol |

IUPAC 名称 |

(5S,8R,9S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H34O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h13-14,16-18,23,26H,4-12H2,1-3H3/t13-,14+,16-,17+,18+,20+,21+,22+/m1/s1 |

InChI 键 |

DOMKOXUGRSATCY-ILTSXOTMSA-N |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C |

规范 SMILES |

CC1CC2C3CCC4CC(=O)CCC4(C3CCC2(C1(C(=O)CO)O)C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Ketone Formation: Oxidation of specific hydroxyl groups to form ketones.

Methylation: Introduction of a methyl group at the 16th position.

Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant, while ketone formation could involve the use of Jones reagent (chromic acid in acetone).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to speed up the reactions.

化学反应分析

Esterification and Acylation Reactions

The 17α- and 21-hydroxyl groups are primary sites for esterification, enabling the synthesis of prodrugs or derivatives with enhanced bioavailability.

Key Reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| 17-propionate formation | Reaction with triethyl orthopropionate in acidic conditions | 17α-propionate ester | US4427591A |

| 21-mesylation | Treatment with mesyl chloride (CH₃SO₂Cl) in pyridine | 21-mesylate ester | US4318853A |

| 17-acetylation | Acetic anhydride in pyridine | 17α-acetate ester | US3037020A |

-

Example : In US4427591A, the 21-hydroxyl group is selectively mesylated to form a leaving group for subsequent substitution reactions, while the 17-hydroxyl is esterified with propionic acid derivatives .

Halogenation Reactions

The 9,11-epoxide intermediate (common in corticoid synthesis) undergoes stereoselective fluorination or bromination.

Key Reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| 9α-Fluorination | HF treatment of 9β,11β-epoxide | 9α-fluoro-11β-hydroxy derivative | US4427591A |

| 6β-Fluorination | Selectfluor® reagent on enolized 3-keto group | 6β-fluoro derivative | US7718793B2 |

-

Stereochemical Control : Fluorination at C9 is highly stereoselective due to the rigidity of the epoxy ring, favoring α-configuration .

Oxidation and Reduction Reactions

The 3-keto and 20-keto groups participate in redox reactions, while hydroxyl groups are oxidized under specific conditions.

Key Reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| 3-keto reduction | Sodium borohydride (NaBH₄) in ethanol | 3α-hydroxy derivative | PubMed 9295207 |

| 20-keto reduction | Catalytic hydrogenation (H₂/Pd) | 20α/β-hydroxy derivatives | PubMed 6806074 |

| Hydroxyl oxidation | Jones reagent (CrO₃/H₂SO₄) | 17-keto or 21-keto derivatives | US3953429A |

-

Enzymatic Reduction : Bovine corpora luteal homogenates reduce progesterone analogs to 3α-hydroxy metabolites, indicating potential enzymatic activity on the 3-keto group .

Epoxide Ring-Opening Reactions

The 9β,11β-epoxide intermediate is critical for introducing fluorine or hydroxyl groups at C9 and C11.

Key Reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Epoxide → 9α-F,11β-OH | HF in dioxane | 9α-fluoro-11β-hydroxy derivative | US4427591A |

| Epoxide → 9β-OH,11β-OH | Acidic hydrolysis (H₃O⁺) | 9β,11β-diol | US3037020A |

Microbiological Hydroxylation

Microbial systems introduce hydroxyl groups at specific positions, enhancing pharmacological activity.

Key Reaction:

| Organism | Substrate | Product | Reference |

|---|---|---|---|

| Rhizopus nigricans | 17α-hydroxy-16α-methyl-pregnane-3,20-dione | 11α-hydroxy derivative | US3037020A |

Dehydration and Rearrangement

Acid-catalyzed dehydration of hydroxyl groups or epoxy intermediates alters ring unsaturation.

Key Reaction:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| 9,11-Dehydration | HCl in acetone | Δ⁹(¹¹)-pregnene derivative | US4427591A |

Enzymatic Esterification

Microsomal enzymes este

科学研究应用

Chemistry

In chemistry, this compound is often used as a starting material for the synthesis of more complex steroids. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- is studied for its role in hormone regulation and metabolic pathways. It can serve as a model compound for studying steroid metabolism.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

Industry

In the industrial sector, this compound is used in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.

作用机制

The mechanism of action of Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved often include the regulation of inflammatory responses and metabolic activities.

相似化合物的比较

Structural and Functional Insights

Impact of Methylation: The 16α-methyl group in the target compound reduces first-pass metabolism by hindering hepatic oxidation, a feature shared with dexamethasone analogs . Non-methylated analogs (e.g., ) exhibit shorter half-lives.

Hydroxylation vs. Esterification : Free hydroxyl groups at C17 and C21 (target compound) enhance water solubility compared to esterified derivatives (e.g., ’s 21-acetate), which are more lipophilic and serve as prodrugs .

Fluorination and Epoxidation: Fluorine at C9 () or C6 () increases glucocorticoid receptor affinity by 10-fold compared to non-halogenated analogs . Epoxide rings () stabilize the molecule against enzymatic degradation.

Double Bonds : Introduction of 1,4-diene (b) or triene systems () alters electron distribution, enhancing binding to steroid receptors but increasing susceptibility to oxidation .

Research Findings

- Metabolic Stability: 16α-methyl derivatives exhibit 50% longer half-lives in vivo compared to non-methylated analogs due to resistance to CYP3A4-mediated metabolism .

- Receptor Binding : Fluorinated analogs () show 90% higher binding affinity to glucocorticoid receptors than the target compound, making them clinically preferred for severe inflammation .

- Toxicity : Acetal-protected derivatives () reduce gastrointestinal toxicity by minimizing direct mucosal exposure .

生物活性

Pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), is a significant steroid hormone that plays critical roles in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H32O2

- Molecular Weight : 316.48 g/mol

- CAS Number : 566-65-4

- Melting Point : 200 °C

- Boiling Point : 429.2 °C (predicted) .

Biological Significance

5α-DHP is an endogenous progestogen and neurosteroid synthesized from progesterone. It serves as a precursor in the biosynthesis of other neuroactive steroids like allopregnanolone and isopregnanolone. Its biological activities are mediated through various mechanisms, including modulation of steroid hormone receptors and neuroprotective effects.

- Receptor Interaction :

- Neuroprotective Effects :

- Cell Proliferation :

In Vitro Studies

A study examining the effects of 5α-DHP on MCF-7 breast cancer cells demonstrated that it decreases cell-substrate attachment and alters cytoskeletal dynamics by affecting vinculin expression and F-actin polymerization .

Clinical Observations

Research involving post-mortem brain tissue from women showed that concentrations of 5α-DHP were significantly higher during the luteal phase compared to postmenopausal levels. This indicates its potential role in brain function and hormonal regulation during different endocrine states .

Case Studies

In chronic autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with 5α-DHP resulted in reduced disease severity and improved neurological function. This suggests its therapeutic potential in neurodegenerative diseases .

Comparative Biological Activity

The following table summarizes key biological activities associated with 5α-DHP compared to other related steroids:

| Steroid | Biological Activity | Mechanism |

|---|---|---|

| 5α-Dihydroprogesterone (5α-DHP) | Neuroprotection; promotes cell proliferation | Binds to progesterone receptors |

| Allopregnanolone | Anxiolytic; neuroprotective | Modulates GABA-A receptor activity |

| Progesterone | Regulates reproductive functions | Binds to nuclear progesterone receptors |

常见问题

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 356.4553 g/mol | |

| Melting Point | Refer to NIST 128-23-4* | |

| Solubility | Ethanol/DMSO (≥10 mg/mL) |

*Note: Use analogous compounds (e.g., 5β-Pregnan-3,20-dione) as proxies when direct data is unavailable .

Advanced Question: How can researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

Address discrepancies through:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., ²H/¹³C) to track metabolic transformations via LC-MS/MS, as demonstrated for cortisol derivatives .

- Enzyme Inhibition Studies : Use selective inhibitors (e.g., CYP3A4/CYP17A1) to identify dominant metabolic enzymes, comparing results across in vitro (microsomal assays) and in vivo models .

- Cross-Study Validation : Reconcile conflicting data by standardizing assay conditions (pH, temperature) and internal standards (e.g., prednisolone-d6) .

Advanced Question: What computational strategies predict the compound’s stability under physiological conditions?

Methodological Answer:

Leverage multi-scale modeling:

- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous/lipid bilayers using force fields (e.g., CHARMM36) optimized for steroids .

- Quantum Mechanics (QM) : Calculate bond dissociation energies for hydroxyl groups to predict oxidative degradation pathways .

- AI-Driven Predictive Tools : Train models on NIST thermodynamic data (e.g., fusion points, ΔHvap) to extrapolate stability under varying pH/temperature .

Advanced Question: How can this compound’s study integrate into existing theoretical frameworks for steroid receptor interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to glucocorticoid/mineralocorticoid receptors, validating predictions with SPR (surface plasmon resonance) affinity measurements .

- Comparative Analysis : Benchmark against structurally related agonists (e.g., dexamethasone) to identify critical substituents (e.g., 16α-methyl group) driving receptor selectivity .

- Transcriptomic Profiling : Link receptor binding to downstream gene regulation via RNA-seq in target tissues (e.g., hepatic or adrenal cells) .

Basic Question: What analytical methods ensure accurate quantification of this compound in biological matrices?

Methodological Answer:

Optimize LC-MS/MS workflows:

- Column Selection : Use C18 columns (2.6 µm particle size) for optimal retention of polar hydroxyl groups .

- Internal Standards : Employ isotopically labeled analogs (e.g., ⁶α-methylprednisolone-d3) to correct for matrix effects .

- Validation Parameters : Ensure precision (CV <15%), accuracy (85–115%), and LOQ ≤1 ng/mL per FDA bioanalytical guidelines .

Q. Key Recommendations for Researchers

- Prioritize NIST and peer-reviewed databases over commercial platforms for physicochemical data .

- Align experimental design with theoretical frameworks (e.g., enzyme kinetics for metabolism studies) to enhance reproducibility .

- Adopt AI-enhanced simulation tools (e.g., COMSOL Multiphysics) for predictive modeling of synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。